Cas no 86803-29-4 (1-Trityl-4-vinyl-1H-imidazole)
1-Trityl-4-vinyl-1H-imidazole Chemical and Physical Properties
Names and Identifiers
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- 1H-Imidazole, 4-ethenyl-1-(triphenylmethyl)-
- 4-ethenyl-1-tritylimidazole
- SCHEMBL4022652
- 86803-29-4
- FMKDQHLJKQOFQV-UHFFFAOYSA-N
- 1-trityl-4-vinyl-1H-imidazole
- DTXSID20461770
- AB92412
- CS-0456523
- 4-ethenyl-1-(triphenylmethyl)-1H-imidazole
- MFCD27924165
- N-trityl-4-vinylimidazole
- SY128591
- 4-ETHENYL-1-(TRIPHENYLMETHYL)IMIDAZOLE
- DB-111388
- 1-Trityl-4-vinyl-1H-imidazole
-
- MDL: MFCD27924165
- Inchi: 1S/C24H20N2/c1-2-23-18-26(19-25-23)24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h2-19H,1H2
- InChI Key: FMKDQHLJKQOFQV-UHFFFAOYSA-N
- SMILES: N1(C=NC(C=C)=C1)C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 336.162648646g/mol
- Monoisotopic Mass: 336.162648646g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 396
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.6
- Topological Polar Surface Area: 17.8Ų
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.0±0.1 g/cm3
- Boiling Point: 485.4±14.0 °C at 760 mmHg
- Flash Point: 247.3±20.1 °C
- Vapor Pressure: 0.0±1.2 mmHg at 25°C
1-Trityl-4-vinyl-1H-imidazole Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-Trityl-4-vinyl-1H-imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A069003723-250mg |
1-Trityl-4-vinyl-1h-imidazole |
86803-29-4 | 95% | 250mg |
$678.38 | 2023-08-31 | |
| Alichem | A069003723-1g |
1-Trityl-4-vinyl-1h-imidazole |
86803-29-4 | 95% | 1g |
$1631.52 | 2023-08-31 | |
| TRC | T187730-50mg |
1-Trityl-4-vinyl-1H-imidazole |
86803-29-4 | 50mg |
$ 825.00 | 2022-06-03 | ||
| TRC | T187730-100mg |
1-Trityl-4-vinyl-1H-imidazole |
86803-29-4 | 100mg |
$ 1370.00 | 2022-06-03 | ||
| abcr | AB445917-100 mg |
1-Trityl-4-vinyl-1H-imidazole, min. 95%; . |
86803-29-4 | 100mg |
€860.00 | 2023-06-16 | ||
| Advanced ChemBlocks | O29603-1G |
1-trityl-4-vinyl-1H-imidazole |
86803-29-4 | 95% | 1G |
$980 | 2023-09-15 | |
| Advanced ChemBlocks | O29603-5G |
1-trityl-4-vinyl-1H-imidazole |
86803-29-4 | 95% | 5G |
$2,350 | 2023-09-15 | |
| abcr | AB445917-100mg |
1-Trityl-4-vinyl-1H-imidazole, min. 95%; . |
86803-29-4 | 100mg |
€375.70 | 2025-04-16 | ||
| 1PlusChem | 1P004S95-100mg |
1H-Imidazole, 4-ethenyl-1-(triphenylmethyl)- |
86803-29-4 | 95% | 100mg |
$389.00 | 2024-04-21 | |
| 1PlusChem | 1P004S95-250mg |
1H-Imidazole, 4-ethenyl-1-(triphenylmethyl)- |
86803-29-4 | 95% | 250mg |
$762.00 | 2024-04-21 |
1-Trityl-4-vinyl-1H-imidazole Suppliers
1-Trityl-4-vinyl-1H-imidazole Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 1-Trityl-4-vinyl-1H-imidazole
1H-Imidazole, 4-ethenyl-1-(triphenylmethyl): A Comprehensive Overview of CAS No. 86803-29-4
1H-Imidazole, 4-ethenyl-1-(triphenylmethyl), identified by its Chemical Abstracts Service (CAS) number 86803-29-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the imidazole family, a class of molecules characterized by a five-membered ring containing two nitrogen atoms. The unique structural features of 1H-imidazole, 4-ethenyl-1-(triphenylmethyl), particularly the presence of an ethenyl group at the 4-position and a triphenylmethyl substituent at the 1-position, endow it with distinct chemical and biological properties that make it a promising candidate for various applications in drug discovery and therapeutic development.
The imidazole core is a versatile scaffold in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors. The ethenyl group introduces a reactive double bond, which can be further functionalized to create more complex molecular structures. Meanwhile, the triphenylmethyl group enhances lipophilicity and stability, making the compound more suitable for pharmacological applications. These structural attributes have positioned 1H-imidazole, 4-ethenyl-1-(triphenylmethyl) as an intriguing subject for research in the development of novel therapeutic agents.
In recent years, there has been growing interest in imidazole derivatives due to their broad spectrum of biological activities. Studies have demonstrated that imidazole-based compounds can exhibit antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The specific modifications in 1H-imidazole, 4-ethenyl-1-(triphenylmethyl) contribute to its potential as a pharmacophore in these contexts. For instance, the ethenyl group can participate in π-stacking interactions with biological targets, while the triphenylmethyl moiety can improve solubility and metabolic stability.
One of the most compelling aspects of 1H-imidazole, 4-ethenyl-1-(triphenylmethyl) is its potential application in oncology research. Imidazole derivatives have shown promise as inhibitors of various kinases and enzymes involved in cancer progression. The structural features of this compound allow it to mimic natural substrates or modulate enzyme activity through allosteric binding. Preliminary studies have suggested that derivatives of this compound may exhibit inhibitory effects on tyrosine kinases and other cancer-related enzymes, making it a valuable tool for developing targeted therapies.
Furthermore, the field of drug discovery has increasingly recognized the importance of structure-based drug design. Computational methods such as molecular docking and molecular dynamics simulations have been employed to explore the interactions between 1H-imidazole, 4-ethenyl-1-(triphenylmethyl) and biological targets. These studies have provided insights into how the ethenyl and triphenylmethyl groups contribute to binding affinity and specificity. Such computational approaches are essential for optimizing lead compounds and guiding experimental synthesis efforts.
The synthesis of 1H-imidazole, 4-ethenyl-1-(triphenylmethyl) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to conduct large-scale screenings for biological activity. The availability of high-quality starting materials is crucial for these synthetic endeavors.
In addition to its pharmaceutical applications, 1H-imidazole, 4-ethenyl-1-(triphenylmethyl) has potential uses in materials science and chemical biology. Its ability to form stable complexes with metal ions makes it a candidate for designing metallo-drugs or catalysts. Furthermore, its unique electronic properties could be exploited in the development of organic semiconductors or luminescent materials.
The regulatory landscape for new chemical entities like 1H-imidazole, 4-ethenyl-1-(triphenylmethyl) is stringent but well-established. Compliance with Good Manufacturing Practices (GMP) and rigorous safety assessments is essential for ensuring that these compounds are suitable for use in research and therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are critical for advancing the development pipeline.
Future research directions for 1H-imidazole, 4-ethenyl-1-(triphenylmethyl) may include exploring its role in modulating immune responses or developing new derivatives with enhanced bioavailability. The integration of artificial intelligence (AI) tools into drug discovery processes could accelerate the identification of novel analogs with improved pharmacological profiles. Such innovations would further solidify the importance of this compound in modern medicinal chemistry.
In conclusion,1H-imidazole, 4-ethenyl-1-(triphenylmethyl) (CAS No. 86803-29-4) represents a fascinating compound with diverse potential applications across multiple scientific disciplines. Its unique structural features make it a valuable scaffold for developing new drugs and materials. As research continues to uncover new biological functions and synthetic strategies,this compound is poised to play an increasingly significant role in advancing scientific knowledge and therapeutic solutions.
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